molecular formula C19H24N2O3 B5514629 3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid

3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid

Cat. No. B5514629
M. Wt: 328.4 g/mol
InChI Key: BKAVGFBPEGHNQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinecarboxylic acid derivatives involves multiple steps, starting from known compounds like L-aspartic acid or N-Cbz-beta-alanine. The process includes enantioselective synthesis, where key intermediates are formed through reactions like alkylation, hydroboration, ozonolysis, and reductive amination to yield the final products with high stereoselectivity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, particularly quinolines and piperidine derivatives, often involves complex arrangements with multiple functional groups attached to the core rings. These structures can be modified through various synthetic routes to introduce different substituents, which significantly impact the compound's reactivity and physical properties (Meth-Cohn et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be highly selective and yield diverse products. For instance, allylation reactions of specific substrates with allylic alcohols in the presence of ruthenium catalysts lead to products with high regioselectivity (Zhang et al., 2008). The introduction of functional groups like the allyl group can be achieved through various catalyzed reactions, which also opens pathways for further functionalization.

Scientific Research Applications

Anticoagulant Applications

Compounds similar to the one have been explored for their anticoagulant properties. For example, MD 805, a compound with a somewhat analogous structure, has been studied for its effects on platelet activation in hemodialysis circuits. Unlike heparin, MD 805 did not significantly increase platelet factor 4 (PF-4) levels, which are released upon platelet activation, and exhibited stable antithrombin effects without marked interindividual differences in coagulation time as monitored by activated partial thromboplastin time (aPTT) (Matsuo et al., 1986).

Neuropharmacological Research

Another area of application is in neuropharmacology, where derivatives of quinoline, such as L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been used in research on schizophrenia. CX516, an ampakine modulating the AMPA receptor, was evaluated as a sole agent in a small series of patients with schizophrenia, offering insights into the modulation of glutamatergic neurotransmission (Marenco et al., 2002).

Understanding Neurotoxicity

Research has also focused on understanding the neurotoxic effects of certain compounds, including the investigation of substances like quinolinic acid, which can impact neurological conditions through its excitotoxic properties. Such studies highlight the complex interactions between synthetic compounds and biological systems, contributing to the understanding of disease mechanisms and therapeutic interventions (Heyes et al., 1991).

Biomarker Development

Compounds with carboxylic acid groups have been studied as biomarkers for exposure to various environmental and industrial chemicals. For instance, allylmercapturic acid has been used as a urinary biomarker to evaluate human exposure to allyl chloride, demonstrating the application of such compounds in occupational and environmental health research (Rooij et al., 1997).

Metabolic Studies

The metabolic fate of related compounds, such as irinotecan, highlights the importance of understanding how complex molecules like 3-allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid are processed in the human body. Such research is crucial for developing effective drugs with manageable side effects (Gupta et al., 1994).

properties

IUPAC Name

3-prop-2-enyl-1-(1,2,3,4-tetrahydroquinoline-8-carbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-9-19(18(23)24)10-5-12-21(13-19)17(22)15-8-3-6-14-7-4-11-20-16(14)15/h2-3,6,8,20H,1,4-5,7,9-13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAVGFBPEGHNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)C2=CC=CC3=C2NCCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinecarboxylic acid

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